molecular formula C20H19NO5 B299010 methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B299010
M. Wt: 353.4 g/mol
InChI Key: FRFKXWZWFYYOHY-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as Furanone C-30, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that contains a pyrrole ring, a furan ring, and an ester group. Furanone C-30 has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied.

Mechanism of Action

Methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 exerts its antibacterial, antifungal, and antitumor effects by different mechanisms. It has been shown to inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting the synthesis of essential cell components. methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Akt pathway.
Biochemical and Physiological Effects:
methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has also been shown to reduce inflammation and to improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

Methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has several advantages and limitations for lab experiments. One of the advantages is its broad spectrum of antibacterial, antifungal, and antitumor activities. methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its low solubility in water, which can affect its bioavailability and efficacy. methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 is also relatively unstable and can degrade over time.

Future Directions

There are several future directions for the research on methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30. One of the directions is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to explore its potential applications in other fields, such as agriculture and food preservation. Additionally, future studies could focus on improving the solubility and stability of methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 to enhance its efficacy and bioavailability.
Conclusion:
In conclusion, methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been shown to have antibacterial, antifungal, and antitumor properties. methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 exerts its effects by different mechanisms and has various biochemical and physiological effects. It has several advantages and limitations for lab experiments, and there are several future directions for its research.

Synthesis Methods

Methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has been synthesized using different methods. One of the methods involves the reaction of 4-methoxybenzaldehyde with methyl acetoacetate in the presence of ammonium acetate and acetic acid to yield 4-(4-methoxybenzylidene)-3-methyl-5-oxo-2-pyrrolidinecarboxylic acid ethyl ester. The resulting compound is then treated with furfural in the presence of sodium ethoxide to yield methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30. Another method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid to yield 4-(4-methoxybenzylidene)-3-methyl-5-oxo-2-pyrrolidinecarboxylic acid ethyl ester. The resulting compound is then treated with furfural in the presence of sodium ethoxide to yield methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30.

Scientific Research Applications

Methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has been the subject of scientific research due to its potential applications in various fields. It has been studied for its antibacterial, antifungal, and antitumor properties. methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C-30 has been shown to inhibit the growth of various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. It has also been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia.

properties

Product Name

methyl 4-(2-furylmethylene)-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

methyl (4Z)-4-(furan-2-ylmethylidene)-1-[(4-methoxyphenyl)methyl]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C20H19NO5/c1-13-18(20(23)25-3)17(11-16-5-4-10-26-16)19(22)21(13)12-14-6-8-15(24-2)9-7-14/h4-11H,12H2,1-3H3/b17-11-

InChI Key

FRFKXWZWFYYOHY-BOPFTXTBSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=CO2)/C(=O)N1CC3=CC=C(C=C3)OC)C(=O)OC

SMILES

CC1=C(C(=CC2=CC=CO2)C(=O)N1CC3=CC=C(C=C3)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=CO2)C(=O)N1CC3=CC=C(C=C3)OC)C(=O)OC

solubility

7.7 [ug/mL]

Origin of Product

United States

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